1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid 1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2287312-40-5
VCID: VC4502404
InChI: InChI=1S/C13H15NO6S/c15-12(16)11-8-14(6-7-21(11,18)19)13(17)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
SMILES: C1CS(=O)(=O)C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C13H15NO6S
Molecular Weight: 313.32

1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid

CAS No.: 2287312-40-5

Cat. No.: VC4502404

Molecular Formula: C13H15NO6S

Molecular Weight: 313.32

* For research use only. Not for human or veterinary use.

1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid - 2287312-40-5

Specification

CAS No. 2287312-40-5
Molecular Formula C13H15NO6S
Molecular Weight 313.32
IUPAC Name 1,1-dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid
Standard InChI InChI=1S/C13H15NO6S/c15-12(16)11-8-14(6-7-21(11,18)19)13(17)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Standard InChI Key UNIGASMKTBSIMT-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O

Introduction

1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid is a complex organic compound belonging to the thiazinane family. This compound features a unique structure that incorporates both dioxo and thiazinane functionalities, making it of interest in various chemical applications. The presence of the phenylmethoxycarbonyl group enhances its potential for further derivatization and functionalization.

Synthesis and Applications

The synthesis of 1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid can be achieved through several methods, including microwave-assisted techniques, which are preferred for their efficiency and yield. This compound has potential applications in various fields due to its unique chemical structure and reactivity.

Synthesis Methods Overview

  • Microwave-Assisted Synthesis: Offers improved reaction conditions, leading to higher yields and purity of the final product.

  • Conventional Chemical Synthesis: Involves reactions with thiazine precursors and carboxylic acid derivatives.

Biological and Chemical Interactions

1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid could potentially interact with biochemical pathways or serve as inhibitors in enzymatic processes due to its complex structure and functional groups.

Potential Biological Applications

  • Modulation of Biochemical Pathways: The compound's unique structure suggests potential for modulating biochemical pathways.

  • Enzymatic Inhibition: Could act as an inhibitor in enzymatic processes, which is a common application for compounds with similar structures.

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